N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-17-9-3-4-15(17)12-19(14-5-6-14)16(20)13-7-10-18(11-8-13)23(2,21)22/h3-4,9,13-14H,5-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUMYMDOAXOOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be described by its IUPAC name, which highlights its complex structure comprising a piperidine ring, a cyclopropyl group, and a methylsulfonyl moiety. Its molecular formula is with a molecular weight of approximately 306.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and glucose metabolism. Inhibition of PTP1B can enhance insulin sensitivity and may have therapeutic implications for diabetes management.
- Receptor Modulation : It may also interact with specific receptors involved in neurotransmission and cellular signaling pathways, although detailed receptor binding studies are still required to elucidate this aspect fully.
Antidiabetic Potential
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antidiabetic activity. For instance, compounds similar to this compound have demonstrated the ability to lower blood glucose levels in animal models by enhancing insulin action . The compound's ability to inhibit PTP1B suggests it could play a role in improving metabolic parameters in diabetic conditions.
Neuroprotective Effects
In vitro studies have suggested potential neuroprotective effects, particularly through the modulation of pathways involved in neuronal apoptosis. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating that this compound may also possess neuroprotective properties .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Carboxylic acid activation (e.g., using HATU or EDC) followed by nucleophilic substitution with cyclopropylamine derivatives .
- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Heterocyclic assembly : The pyrrole moiety is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, requiring inert atmospheres and Pd catalysts .
Key factors : Solvent polarity (e.g., ethanol vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride) significantly affect yields (reported 50–85%) .
Q. What spectroscopic techniques are most reliable for structural validation?
- NMR : and NMR are critical for confirming substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, pyrrole aromatic protons at δ 6.5–7.0 ppm) .
- IR : Peaks at ~1650 cm (amide C=O) and ~1350 cm (sulfonyl S=O) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 382.18) .
Q. What are common biological targets for structurally analogous compounds?
Piperidine-pyrrole hybrids often target:
- GPCRs : Dopamine D and serotonin 5-HT receptors due to hydrophobic interactions with transmembrane domains .
- Enzymes : Kinases (e.g., JAK2) and cytochrome P450 isoforms, driven by sulfonamide and amide hydrogen bonding .
Methodological note : Competitive binding assays (e.g., radioligand displacement) and enzymatic inhibition studies (IC determination) are standard .
Advanced Research Questions
Q. How can contradictory solubility data in pharmacological studies be resolved?
Discrepancies arise from:
- pH-dependent ionization : The sulfonamide group (pKa ~1.5) and tertiary amine (pKa ~9.5) affect solubility in physiological buffers. Use pH-solubility profiling and molecular dynamics simulations to predict bioavailability .
- Polymorphism : Differential crystal packing (e.g., anhydrous vs. hydrate forms) alters dissolution rates. Characterize via X-ray diffraction (single-crystal XRD) and DSC .
Case study : highlights hydrophobic cycloheptyl groups reducing aqueous solubility, necessitating co-solvents (e.g., PEG 400) for in vivo studies.
Q. What strategies optimize selectivity in receptor binding assays?
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with off-target receptors (e.g., adrenergic α vs. 5-HT). Focus on steric clashes in the piperidine ring .
- SAR-guided modification : Replace the methylpyrrole with bulkier substituents (e.g., indole) to enhance steric hindrance against non-target receptors .
Q. How can synthetic byproducts be minimized during scale-up?
- Process optimization :
- Flow chemistry : Reduces side reactions (e.g., over-sulfonylation) by controlling residence time .
- Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps reduces imine byproducts compared to Raney nickel .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate the target compound from N-oxide derivatives .
Q. What computational methods validate thermodynamic stability in polymorph screening?
- DFT calculations : Compare lattice energies of polymorphs using Gaussian 16 (B3LYP/6-31G* basis set) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to predict dominant crystal forms .
Methodological Challenges
Q. Resolving spectral overlap in NMR assignments
- 2D NMR : - HSQC and HMBC differentiate overlapping peaks (e.g., cyclopropyl vs. piperidine methylenes) .
- Isotopic labeling : Synthesize -labeled analogs to simplify amide proton assignments .
Q. Addressing low yields in amide bond formation
- Coupling reagent screening : Replace EDC with COMU for sterically hindered amines (e.g., cyclopropyl derivatives), improving yields from 45% to 72% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
